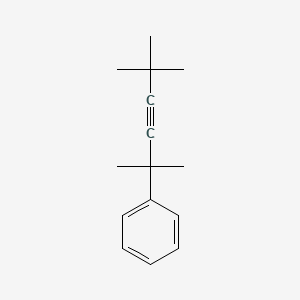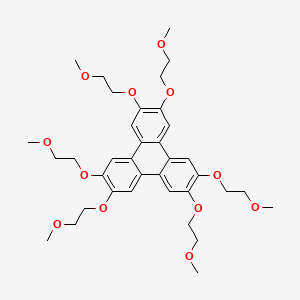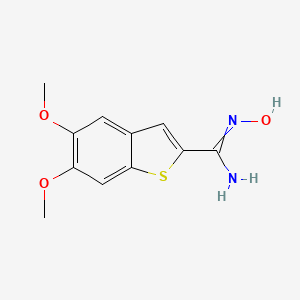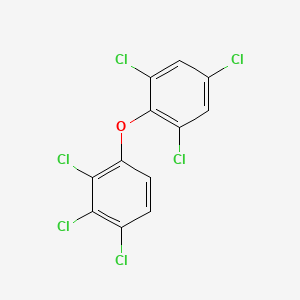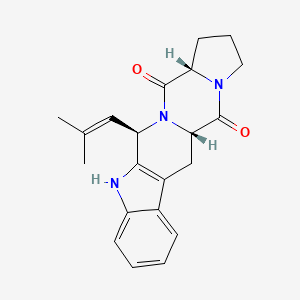
Demethoxy-3-epifumitremorgin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethoxy-3-epifumitremorgin C: is a mycotoxic indole alkaloid that belongs to the fumitremorgin family. These compounds are known for their complex structures and significant biological activities. This compound is derived from fungal sources, primarily from species of Aspergillus and Penicillium . It is characterized by the absence of a methoxy group at the 9-position of the fumitremorgin C structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of demethoxy-3-epifumitremorgin C involves a modified Pictet-Spengler reaction under conditions of kinetic control. This reaction starts with L-tryptophan to generate a key tricyclic unit with the correct stereochemistry for further transformation . The process includes the following steps:
- Formation of cis-1,3-disubstituted tetrahydro-β-carboline from L-tryptophan.
- Conversion of this intermediate into a pentacyclic ketone.
- Further transformation into this compound, confirmed by NMR data .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves organic synthesis techniques used in laboratory settings. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Demethoxy-3-epifumitremorgin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Cyclization: The formation of cyclic structures from linear precursors is a key step in its synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Used in the hydroxylation of intermediates.
Cyclization Reagents: Employed in the formation of the pentacyclic structure.
Major Products:
Hydroxylated Derivatives: Formed through oxidation reactions.
Pentacyclic Ketones: Intermediate products in the synthesis of this compound.
Applications De Recherche Scientifique
Demethoxy-3-epifumitremorgin C has several scientific research applications:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in fungal metabolism and its effects on other organisms.
Mécanisme D'action
The mechanism of action of demethoxy-3-epifumitremorgin C involves its interaction with cellular targets, leading to the inhibition of specific pathways. It is known to interfere with the cell cycle, particularly affecting the G2/M phase, which is crucial for cell division . This disruption can lead to cytotoxic effects, making it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Fumitremorgin C: The parent compound from which demethoxy-3-epifumitremorgin C is derived.
Demethoxyfumitremorgin C: Another derivative lacking the methoxy group at a different position.
Curcumin Derivatives: Such as demethoxycurcumin and bisdemethoxycurcumin, which also lack methoxy groups and exhibit similar biological activities
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to inhibit cell cycle progression and its potential cytotoxic effects make it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
106292-68-6 |
|---|---|
Formule moléculaire |
C21H23N3O2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(1S,12R,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione |
InChI |
InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17+,18-/m0/s1 |
Clé InChI |
LQXCSIKDOISJTI-KSZLIROESA-N |
SMILES isomérique |
CC(=C[C@@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C |
SMILES canonique |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
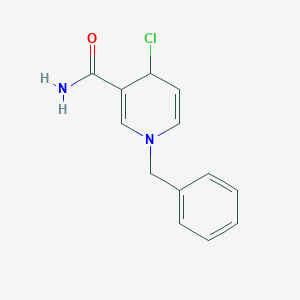
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
